
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea, also known as MTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Stereoselective Synthesis of Active Metabolites
The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, has been a significant area of research. One study describes the synthesis and stereochemical determination of an active metabolite related to the PI3 kinase inhibitor PKI-179, highlighting the importance of stereospecific reactions and stereochemical inversion in developing pharmacologically active compounds (Zecheng Chen et al., 2010).
Development of Novel Acetylcholinesterase Inhibitors
Research into flexible urea derivatives has led to the creation of novel acetylcholinesterase inhibitors. These studies aim to optimize spacer length and conformational flexibility to enhance inhibitory activities against acetylcholinesterase, demonstrating the potential for developing therapeutic agents for diseases such as Alzheimer's (J. Vidaluc et al., 1995).
Interaction with Metals
Studies have also explored the complexation of similar urea derivatives with metals, including europium, uranyl, and thorium, using electrospray ionization mass spectrometry (ESI-MS) combined with density functional theory (DFT) calculations. These investigations provide insights into the coordination chemistry and potential applications in separating actinides from lanthanides in nuclear waste management (Chengliang Xiao et al., 2015).
Synthesis of Antibacterial and Antifungal Agents
The synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety, followed by treatment with morpholine, has shown potential as antimicrobial agents. This research underscores the value of structural modification in developing new antimicrobial compounds (Akshay D. Desai et al., 2007).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-2-4-16(5-3-14)20-18(22)19-12-17(15-6-11-24-13-15)21-7-9-23-10-8-21/h2-6,11,13,17H,7-10,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRUNMAKQBGSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



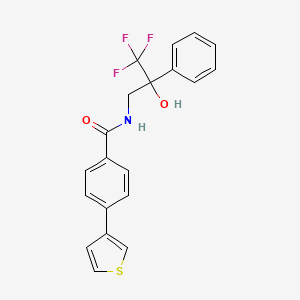

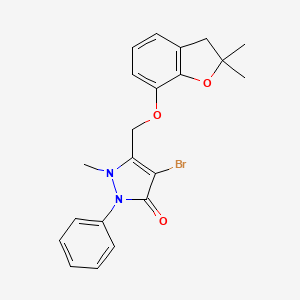
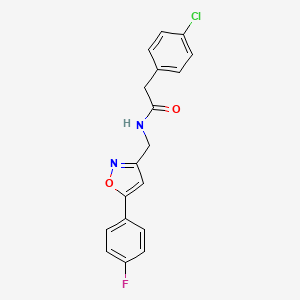

![4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride](/img/structure/B2992466.png)
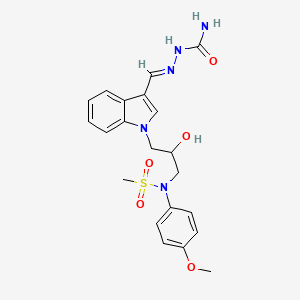
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2992469.png)
![6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2992470.png)
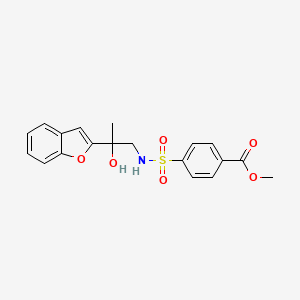
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2992473.png)
![5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2992476.png)